N-[4-(1-naphthylmethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(naphthalen-1-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14(21)20-17-9-11-18(12-10-17)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBKDDIPAFDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Key Compounds :
N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide (): Substituent: 4-Methoxybenzenesulfonamido. Activity: Sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties. Molecular Weight: 320.36 g/mol (C₁₅H₁₆N₂O₄S).
N-(4-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q, ) :
- Substituent : Naphthalen-1-ylsulfamoyl.
- Activity : Sulfamoyl-naphthyl groups may enhance anti-inflammatory or antiviral effects due to increased lipophilicity and π-π stacking interactions .
N-(4-Hydroxyphenyl)acetamide (Paracetamol analog, ) :
- Substituent : Hydroxyl group.
- Activity : Analgesic and antipyretic via COX inhibition. The hydroxyl group is critical for metabolic detoxification .
Comparison with N-[4-(1-Naphthylmethoxy)phenyl]acetamide :
Physical and Spectroscopic Properties
*Predicted properties based on analogs. †Estimated using fragment-based methods.
- NMR Trends : The naphthylmethoxy group would introduce complex splitting in aromatic regions (6.8–8.5 ppm), distinct from sulfonamide or methoxy analogs .
Q & A
Q. What are the optimal synthetic routes for N-[4-(1-naphthylmethoxy)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a two-step process:
Acetylation : React 4-aminophenol with acetic anhydride to form N-(4-hydroxyphenyl)acetamide.
Etherification : Introduce the 1-naphthylmethoxy group via nucleophilic substitution using 1-naphthylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Tips :
- Use excess 1-naphthylmethyl bromide (1.2–1.5 equivalents) to drive the reaction to completion.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Monitor reaction progress by TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Identify the acetamide (-NHCOCH₃) proton at δ 2.1–2.3 ppm and aromatic protons from the naphthyl group (δ 7.2–8.3 ppm). The methylene (-OCH₂-) protons appear as a singlet at δ 5.1–5.3 ppm.
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 331.14 (calculated for C₁₉H₁₇NO₂).
Validation : Cross-check with X-ray crystallography if crystalline derivatives are available .
Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?
Methodological Answer:
- Anticancer Activity : Use human cancer cell lines (e.g., MCF-7, HepG2) in MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin.
- Anti-inflammatory Activity : Test inhibition of COX-2 enzyme activity in LPS-induced RAW 264.7 macrophages.
- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
Data Interpretation : Normalize results to positive controls and validate with triplicate experiments .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in anticancer assays?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin (reference PDB IDs: 1M17, 1SA0).
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify inhibitory activity.
- Gene Expression Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
Validation : Confirm findings with siRNA knockdown or Western blotting for key proteins (e.g., Bcl-2, caspase-3) .
Q. What strategies are recommended to address discrepancies in biological activity data across studies involving acetamide derivatives?
Methodological Answer:
- Purity Verification : Re-analyze compounds via HPLC (≥95% purity) to exclude impurities as confounding factors.
- Assay Standardization : Use identical cell lines, culture conditions, and assay protocols (e.g., MTT incubation time).
- Orthogonal Methods : Combine in vitro results with in silico predictions (e.g., QSAR models) and in vivo pharmacokinetics.
Case Study : If cytotoxicity varies, check solubility (e.g., DMSO concentration) and cell viability assay endpoints .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the efficacy of this compound?
Methodological Answer: SAR Design :
| Modification Site | Example Derivatives | Biological Impact |
|---|---|---|
| Naphthyl Group | Replace with biphenyl or anthracene | Enhanced π-π stacking for DNA intercalation |
| Acetamide Side Chain | Introduce sulfonamide (-SO₂NH₂) | Improved solubility and kinase affinity |
| Methoxy Linker | Substitute with ethylene glycol | Increased metabolic stability |
Testing Protocol : Synthesize derivatives, evaluate in standardized assays, and compare logP values (e.g., via shake-flask method) to correlate hydrophobicity with activity .
Q. What computational methods are most effective for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding affinity changes upon structural modifications.
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using Schrödinger Phase.
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the critical considerations for ensuring the stability of this compound in experimental conditions?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation.
- Solubility : Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid cytotoxicity).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
